REACTION_SMILES
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[BH4-:16].[CH3:18][O:19][CH2:20][CH2:21][O:22][CH3:23].[CH3:1][N:2]([c:3]1[cH:4][cH:5][c:6]([N+:12](=[O:13])[O-:14])[c:7]([C:8](=[O:9])[OH:10])[cH:11]1)[CH3:15].[Na+:17]>>[CH3:1][N:2]([c:3]1[cH:4][cH:5][c:6]([N+:12](=[O:13])[O-:14])[c:7]([CH2:8][OH:9])[cH:11]1)[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccc([N+](=O)[O-])c(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CN(C)c1ccc([N+](=O)[O-])c(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |